molecular formula C12H19BN2O4 B1399073 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate CAS No. 959585-44-5

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate

Cat. No. B1399073
M. Wt: 266.1 g/mol
InChI Key: WNEGZRZFYCBUGX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the formula C3H3N2H. The pyrazole ring is a five-membered ring with two nitrogen atoms. In this case, it is substituted with a methyl group and a complex boron-containing group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the various substituents adding complexity. The boron-containing group would likely add significant three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Some general predictions can be made based on the types of atoms and groups present in the compound .

Scientific Research Applications

  • Organic Synthesis

    • Compounds like this are often used in organic synthesis . They are typically involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
  • Medicinal Chemistry

    • These compounds can be used in the field of medicinal chemistry for drug discovery . They can be used to synthesize quinoxaline derivatives or heterocyclylamine derivatives as PI3 kinase inhibitors .
  • Transesterification Reactions

    • They can be used in transesterification reactions . This is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.
  • Preparation of Aminothiazoles

    • These compounds can be used for the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds with a wide range of biological activities and are used as key building blocks in medicinal chemistry.
  • Preparation of Amino-pyrido-indol-carboxamides

    • They can be used for the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy.
  • PI3 Kinase Inhibitors

    • They can be used to synthesize PI3 kinase inhibitors . PI3 kinases play a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic intervention.
  • Organic Synthesis

    • Compounds like this are often used in organic synthesis . They are typically involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
  • Medicinal Chemistry

    • These compounds can be used in the field of medicinal chemistry for drug discovery . They can be used to synthesize quinoxaline derivatives or heterocyclylamine derivatives as PI3 kinase inhibitors .
  • Transesterification Reactions

    • They can be used in transesterification reactions . This is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.
  • Preparation of Aminothiazoles

    • These compounds can be used for the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds with a wide range of biological activities and are used as key building blocks in medicinal chemistry.
  • Preparation of Amino-pyrido-indol-carboxamides

    • They can be used for the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy.
  • PI3 Kinase Inhibitors

    • They can be used to synthesize PI3 kinase inhibitors . PI3 kinases play a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic intervention.

Safety And Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. In general, care should be taken when handling any chemical compound, particularly those containing boron .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-14-15(7-9)8-10(16)17-5/h6-7H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEGZRZFYCBUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733792
Record name Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate

CAS RN

959585-44-5
Record name Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate
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Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate

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